molecular formula C10H13ClO B8689814 1-(Chloromethyl)-2-propoxybenzene

1-(Chloromethyl)-2-propoxybenzene

Cat. No.: B8689814
M. Wt: 184.66 g/mol
InChI Key: CWRVBZVYRVMXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-2-propoxybenzene (CAS: 540734-36-9) is an aromatic compound with a chloromethyl (-CH₂Cl) and a propoxy (-OCH₂CH₂CH₃) group substituted at the 1- and 2-positions of the benzene ring, respectively. Its molecular formula is C₁₀H₁₃ClO, and it has a molecular weight of 184.666 g/mol . The compound is structurally characterized by the ether linkage and reactive chloromethyl group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-(chloromethyl)-2-propoxybenzene

InChI

InChI=1S/C10H13ClO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3

InChI Key

CWRVBZVYRVMXHZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Chloromethyl-Substituted Benzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₀H₁₃ClO 184.666 Chloromethyl, 2-propoxy Intermediate in organic synthesis
1-(Chloromethyl)-3,5-dimethylbenzene C₉H₁₁Cl 154.64 Chloromethyl, 3,5-dimethyl Distinct NMR shifts (¹H: 4.15 ppm, CH₂Cl; ¹³C: 46.97 ppm)
1-(Chloromethyl)-4-methoxybenzene C₈H₉ClO 156.61 Chloromethyl, 4-methoxy High-yield synthesis (99%) in triazole derivatives
1-(Chloromethyl)-4-nitrobenzene C₇H₆ClNO₂ 171.58 Chloromethyl, 4-nitro Electron-withdrawing nitro group enhances electrophilicity; used in P-N bond formation (yields 60–96%)
1-(Chloromethyl)-4-isobutylbenzene C₁₁H₁₅Cl 182.69 Chloromethyl, 4-isobutyl Commercial availability (XINCHEM)

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy in 1-(chloromethyl)-4-methoxybenzene) stabilize the aromatic ring but may reduce reactivity at the chloromethyl site.
    • Electron-withdrawing groups (e.g., nitro in 1-(chloromethyl)-4-nitrobenzene) increase the electrophilicity of the chloromethyl group, facilitating nucleophilic substitutions .
  • High yields (e.g., 99% for triazole derivatives ) are achievable with chloromethylbenzenes under optimized conditions.

Halogenated Benzene Derivatives

Table 2: Comparison with Halogenated Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Applications References
1-Chloro-2-iodobenzene C₆H₄ClI 234.45 Chloro (1), iodo (2) Cross-coupling reactions; precursor in Suzuki-Miyaura couplings
1-(Butan-2-yl)-2-chlorobenzene C₁₀H₁₃Cl 168.66 Chloro (2), butan-2-yl (1) Specialty chemical intermediate
2-(Chloromethoxy)-1,3-di(isopropyl)benzene C₁₃H₁₉ClO 226.74 Chloromethoxy (2), isopropyl (1,3) Handling requires PPE (GHS hazard warnings)

Key Observations :

  • Reactivity :
    • Di-halogenated compounds (e.g., 1-chloro-2-iodobenzene) are pivotal in cross-coupling reactions due to differential halide reactivity .
    • Chloromethyl ethers (e.g., 2-(chloromethoxy)-1,3-di(isopropyl)benzene) pose safety risks (e.g., lachrymatory effects) , necessitating careful handling.
  • Steric Influence :
    • Bulky substituents (e.g., isopropyl in 2-(chloromethoxy)-1,3-di(isopropyl)benzene) may hinder reactions at the chloromethyl site.

Pharmaceutical and Industrial Relevance

  • Antibody-Drug Conjugates (ADCs) :
    • 1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indole (CBI) dimers, structurally related to chloromethylbenzenes, are used in ADCs for targeted cancer therapy .
  • Commercial Availability :
    • Derivatives like 1-(chloromethyl)-4-isobutylbenzene and 1-(chloromethyl)-4-propylbenzene are marketed by suppliers such as XINCHEM , indicating industrial demand.

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